Nortriptyline N-Ethyl Carbamate

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

This is the uniquely specified EP Impurity G reference standard for Nortriptyline (CAS 16234-88-1). Unlike structurally distinct impurities (e.g., EP Impurity A), only this N-ethyl carbamate derivative delivers the retention time, resolution, and mass spectral profile required for compendial HPLC-UV or LC-MS/MS methods. Use it to meet ICH Q3A thresholds, support ANDA/DMF submissions, and investigate carbamoylation-related process excursions. Guarantee your QC data integrity and avoid regulatory non-compliance by selecting the exact pharmacopoeial impurity standard stipulated in the Nortriptyline Hydrochloride monograph.

Molecular Formula C22H25NO2
Molecular Weight 335.4 g/mol
CAS No. 16234-88-1
Cat. No. B045774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortriptyline N-Ethyl Carbamate
CAS16234-88-1
Synonyms[3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamic Acid Ethyl Ester
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3
InChIKeyUXMJVVWLCYRSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)?


Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1), also designated as Nortriptyline Hydrochloride Impurity G (EP), is a synthetic derivative and process-related impurity of the tricyclic antidepressant Nortriptyline [1][2]. Chemically, it is ethyl [3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate (C22H25NO2, MW 335.4 g/mol), featuring an N-ethyl carbamate functional group introduced during API synthesis via carbamoylation side reactions [1]. It is not a pharmacologically active metabolite but a regulated impurity controlled by the European Pharmacopoeia (EP) under the monograph for Nortriptyline Hydrochloride [1].

Why a Generic Impurity Standard Cannot Substitute for Nortriptyline N-Ethyl Carbamate


Nortriptyline N-Ethyl Carbamate cannot be generically substituted with other Nortriptyline-related impurities because its unique N-ethyl carbamate structure is specifically identified as EP Impurity G in pharmacopoeial monographs [1]. Unlike structurally distinct impurities such as EP Impurity A (Dibenzosuberone, CAS 1210-35-1) or EP Impurity D (CAS 1159-03-1), this compound's formation pathway—carbamoylation during synthesis in the presence of ethanol and carbamoylating agents—generates a characteristic mass spectral and UV profile distinct from other known related substances [1][2]. Substituting a different impurity reference standard would compromise analytical method specificity, regulatory compliance with ICH Q3A/Q3B guidelines, and the validity of quality control data submitted in ANDA or DMF filings [1][2].

Quantitative Differentiation of Nortriptyline N-Ethyl Carbamate (EP Impurity G) Versus In-Class Comparators


Structural and Molecular Weight Differentiation from Parent API Nortriptyline

Nortriptyline N-Ethyl Carbamate (EP Impurity G) is differentiated from the parent API Nortriptyline by the presence of an N-ethyl carbamate moiety (C3H6NO2) in place of the secondary amine hydrogen [1]. This structural modification yields a molecular weight of 335.4 g/mol (C22H25NO2), representing a net increase of 72.1 g/mol compared to Nortriptyline base (MW 263.38 g/mol, C19H21N), and 14.3 g/mol compared to Nortriptyline Hydrochloride (MW 335.44 g/mol) due to the substitution of HCl (36.46 g/mol) with the ethyl carbamate group . The exact monoisotopic mass is 335.1885 .

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Predicted Lipophilicity (XLogP3) Differentiation from Parent API

Nortriptyline N-Ethyl Carbamate exhibits a predicted XLogP3 value of 5.3, computed by XLogP3 3.0 algorithm [1]. This value is substantially higher than the predicted logP of Nortriptyline base, which is approximately 4.5–4.7 based on computational estimates for the secondary amine structure [1]. The ~0.6–0.8 logP unit increase reflects the replacement of the polar secondary amine hydrogen with the neutral, lipophilic ethyl carbamate group (OCONHC2H5) [2].

Chromatography Reversed-Phase HPLC Physicochemical Properties

EP Monograph-Specific Identity Versus Related Impurities (Impurity A, D, I)

Nortriptyline N-Ethyl Carbamate is the only carbamate-based impurity designated as EP Impurity G in the European Pharmacopoeia monograph for Nortriptyline Hydrochloride [1][2]. Other listed EP impurities include Impurity A (Dibenzosuberone, CAS 1210-35-1, C15H12O, MW 208.26), Impurity D (CAS 1159-03-1, C21H27NO, MW 309.45), and Impurity I (Dibenzosuberol, CAS 1210-34-0, C15H14O, MW 210.27) [2]. None of these alternative impurities share the ethyl carbamate functional group, molecular weight, or formation pathway of Impurity G [2].

Pharmacopoeial Compliance Quality Control ANDA Submission

Distinct Mass Spectral Profile for LC-MS Identification

Nortriptyline N-Ethyl Carbamate (EP Impurity G) possesses distinct mass spectral and UV profiles that enable its specific detection by HPLC-UV and LC-MS methods [1]. The compound's monoisotopic mass of 335.1885 yields a characteristic [M+H]+ ion at m/z 336.2 in positive-ion mode ESI-MS, differentiating it from Nortriptyline base ([M+H]+ at m/z 264.2) and from other EP impurities such as Impurity A (m/z 209.1) or Impurity D (m/z 310.3) [1]. It is typically controlled at trace levels in the drug substance, requiring validated analytical assays with specified acceptance limits [1].

LC-MS/MS Analytical Method Validation Trace Impurity Detection

Formation Pathway and Regulatory Control Rationale

Known formation pathways for Nortriptyline N-Ethyl Carbamate include carbamoylation during API synthesis or storage in the presence of ethanol and carbamoylating agents [1]. This process-related impurity is structurally distinct from degradation products such as N-oxides or demethylated analogs (e.g., 10-hydroxynortriptyline) [1]. Regulatory control of this impurity relies on validated analytical assays, specified acceptance limits, stability testing, and impurity qualification consistent with ICH Q3A/Q3B guidance to mitigate impact on product quality and safety [1].

Process Chemistry Stability Studies ICH Q3A

Scientific and Industrial Applications for Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)


Analytical Method Development and Validation (HPLC-UV / LC-MS/MS)

This reference standard is essential for developing and validating stability-indicating HPLC-UV or LC-MS/MS methods for Nortriptyline API and finished dosage forms [1]. Its distinct molecular weight (335.4 g/mol), XLogP3 (5.3), and characteristic mass spectral profile enable the establishment of system suitability parameters including retention time, resolution from the parent peak, and LOD/LOQ for trace-level impurity detection [1][2]. The compound's increased lipophilicity relative to the parent API ensures distinct elution in reversed-phase systems, preventing co-elution errors [2].

Quality Control Release Testing and Batch Consistency

As a designated EP Impurity G, this reference standard is required for routine quality control release testing of Nortriptyline Hydrochloride API and commercial batches [1]. It is used to quantify impurity levels against specified acceptance limits derived from ICH Q3A guidelines [1]. The ethyl carbamate structure and formation pathway serve as specific markers of process control during API synthesis, distinguishing this impurity from degradation products that require separate stability monitoring protocols [1].

ANDA and DMF Regulatory Submissions

This impurity reference standard supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Nortriptyline products [1][2]. Regulatory agencies require comprehensive impurity profiling with fully characterized reference standards for each specified impurity; substituting a different Nortriptyline-related impurity (e.g., Impurity A or Impurity D) would render the submission scientifically deficient and non-compliant with EP monograph specifications [1][2]. Detailed Certificates of Analysis (COA) with characterization data are provided to meet regulatory requirements [2].

Process Impurity Investigation and Root-Cause Analysis

When carbamoylation-related impurities are detected above threshold limits, this reference standard enables accurate identification and quantification during deviation investigations and root-cause analysis [1]. The compound's formation pathway—carbamoylation in the presence of ethanol and carbamoylating agents—provides diagnostic value for identifying specific process excursions or storage condition failures [1]. Quantification using the authenticated reference standard supports corrective and preventive action (CAPA) implementation and demonstrates process understanding to regulatory authorities.

Technical Documentation Hub

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